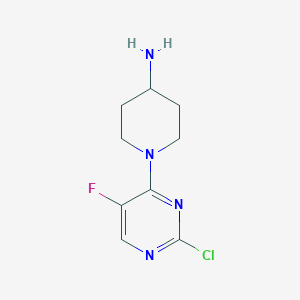

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine

Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3. A piperidin-4-amine moiety is attached to position 4 of the pyrimidine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is available as a dihydrochloride salt (CAS: 1401425-40-8, Molecular Formula: C₉H₁₄Cl₃FN₄, Molecular Weight: 303.60) . Its tert-butyl carbamate derivative (CAS: 1338494-93-1) is also synthesized for protective-group strategies in organic synthesis .

Properties

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN4/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQCJKBTQDKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the pyrimidine ring is coupled with aryl or alkyl groups in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF) as a solvent, and heating to 80-100°C.

Coupling Reactions: Palladium acetate, triphenylphosphine, and aryl or alkyl boronic acids in an inert atmosphere.

Major Products Formed:

- Substituted pyrimidines with various functional groups depending on the nucleophile used.

- Coupled products with aryl or alkyl groups attached to the pyrimidine ring.

Scientific Research Applications

Anticancer Research

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine has been investigated for its potential anticancer properties. Its structural similarity to nucleobases allows it to interfere with nucleotide metabolism, which is crucial for cancer cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes involved in DNA synthesis, leading to reduced tumor growth rates.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens.

Neurological Disorders

The piperidine component of the molecule suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

-

Study on Anticancer Effects:

A study published in Journal of Medicinal Chemistry highlighted that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The study indicated that 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine showed promising results in inhibiting cell proliferation at micromolar concentrations . -

Antimicrobial Activity Assessment:

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -

Neuropharmacological Studies:

In a recent investigation into neuroactive compounds, it was found that derivatives similar to 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine can enhance serotonin receptor activity, indicating potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Impact of Heterocyclic Core Modifications

Functional Group Contributions

- Halogen Effects : The Cl and F substituents in the pyrimidine ring improve metabolic stability and electronic properties. For example, fluorine’s electronegativity enhances binding affinity in kinase inhibitors, as seen in analogous compounds .

- Amine Positioning : The piperidin-4-amine group is critical for hydrogen bonding with biological targets. In Navacaprant, this moiety interacts with the kappa-opioid receptor’s active site .

Biological Activity

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine, a compound with the CAS number 1338495-15-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine consists of a piperidine ring attached to a pyrimidine ring substituted with chlorine and fluorine atoms. Its molecular formula is and it has a molecular weight of 230.67 g/mol .

Structural Formula

The biological activity of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine moieties can act as effective antibacterial agents against various pathogens .

Case Study: Antibacterial Screening

A study evaluating the antibacterial activity of synthesized compounds found that several derivatives demonstrated moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values significantly lower than the reference standard .

Anticancer Activity

The compound has shown promise in anticancer research. A series of related compounds were tested against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a potential role in cancer therapy .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors derived from piperidine structures have shown significant activity against these enzymes, which are crucial for various physiological processes .

Summary of Biological Activities

Docking Studies

Docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their pharmacological effectiveness. These studies help predict how well the compound can bind to specific enzymes or receptors, further validating its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyrimidine scaffolds. For example, 2-chloro-5-fluoropyrimidin-4-amine derivatives are synthesized by reacting substituted pyrimidine halides with piperidin-4-amine under controlled conditions (e.g., reflux in anhydrous THF with a base like K₂CO₃) . The chloro and fluoro substituents on the pyrimidine ring enhance reactivity for subsequent functionalization. Key intermediates include halogenated pyrimidines and piperidine derivatives, which require purification via column chromatography to isolate regioisomers .

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and dihedral angles. Intramolecular N–H⋯N hydrogen bonds between the piperidine amine and pyrimidine nitrogen atoms stabilize the six-membered ring conformation. Weak intermolecular interactions (e.g., C–H⋯π and C–H⋯O) further stabilize the crystal lattice, as observed in structurally analogous pyrimidine derivatives .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. For instance, ¹⁹F NMR distinguishes between fluorinated isomers, while ¹H NMR reveals coupling patterns of the piperidine ring. High-resolution mass spectrometry (HRMS) and FT-IR are used to validate molecular weight and functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyrimidine ring toward Suzuki-Miyaura coupling. Steric hindrance from the piperidine moiety can reduce yields in bulky ligand systems. Computational studies (DFT) predict reactive sites by mapping electrostatic potentials. For example, the C4 position on pyrimidine is more electrophilic, favoring Pd-catalyzed couplings .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor solubility. Researchers employ prodrug modifications (e.g., phosphate esters) or nanoformulations to enhance bioavailability. Parallel assays (e.g., MIC tests for antimicrobial activity vs. murine infection models) validate target engagement. Structural analogs with improved logP values are screened to optimize pharmacokinetics .

Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., transition state analysis) predict activation barriers for key steps like SNAr reactions. Machine learning models trained on reaction databases recommend solvent/base pairs (e.g., DMF/DBU) to maximize yield. Process intensification tools (e.g., microreactors) reduce side-product formation by controlling residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.